An In-depth Technical Guide to 4-Bromo-3-fluorobenzoyl chloride: Properties, Synthesis, and Handling
An In-depth Technical Guide to 4-Bromo-3-fluorobenzoyl chloride: Properties, Synthesis, and Handling
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzoyl chloride, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its precursor, 4-Bromo-3-fluorobenzoic acid, and its structural isomers. This approach offers a robust, field-proven perspective for researchers engaged in synthesis and drug development.
Introduction and Chemical Identity
4-Bromo-3-fluorobenzoyl chloride is a substituted aromatic acyl chloride. Such compounds are pivotal in organic synthesis, serving as reactive intermediates for introducing the 4-bromo-3-fluorobenzoyl moiety into a larger molecular framework. The presence of both bromine and fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API).
While a specific CAS number for 4-Bromo-3-fluorobenzoyl chloride is not widely cataloged, its precursor, 4-Bromo-3-fluorobenzoic acid , is well-documented:
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-3-fluorobenzoic acid | [1] |
| CAS Number | 153556-42-4 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| InChI Key | RMYOGXPGIDWJLU-UHFFFAOYSA-N | [2] |
The corresponding acyl chloride, 4-Bromo-3-fluorobenzoyl chloride, would have the following identifiers:
| Identifier | Value |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
Synthesis of 4-Bromo-3-fluorobenzoyl chloride from its Carboxylic Acid Precursor
The most common and reliable method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent. The two most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Mechanism of Acyl Chloride Formation
The conversion of the carboxylic acid's hydroxyl group into a better leaving group is central to this synthesis.[3]
The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate then collapses, releasing sulfur dioxide and hydrochloric acid as gaseous byproducts, which drives the reaction to completion.[4][5]
Caption: Synthesis of Acyl Chloride using Thionyl Chloride.
This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[6] Oxalyl chloride is highly reactive and the reaction conditions are generally milder than with thionyl chloride. The byproducts, carbon dioxide, carbon monoxide, and hydrochloric acid, are all gases, which simplifies purification.[7]
Caption: Synthesis of Acyl Chloride using Oxalyl Chloride.
Experimental Protocol
A general procedure for the synthesis would be:
-
In a fume hood, to a solution of 4-Bromo-3-fluorobenzoic acid in an inert, dry solvent (e.g., dichloromethane or toluene), add a slight excess (1.1-1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise at room temperature.[8]
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Bromo-3-fluorobenzoyl chloride, which can often be used without further purification.
Physical Properties
Properties of the Precursor: 4-Bromo-3-fluorobenzoic Acid
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [9] |
| Purity | ≥98% | [2] |
| Storage Temperature | Room Temperature | [2] |
Comparative Physical Properties of Isomeric Benzoyl Chlorides
The physical properties of 4-Bromo-3-fluorobenzoyl chloride are expected to be within the range of its isomers.
| Property | 4-Bromo-2-fluorobenzoyl chloride | 3-Bromo-4-fluorobenzoyl chloride |
| CAS Number | 151982-51-3 | 672-75-3 |
| Molecular Weight | 237.45 g/mol | 237.45 g/mol |
| Appearance | White to light yellow liquid or fused solid | Solid-Low Melt |
| Melting Point | 24-24.5 °C | >110 °C (decomposes) |
| Boiling Point | Not specified | 100-112 °C at 11 mmHg |
Safety, Handling, and Reactivity
Acyl chlorides are reactive compounds that require careful handling.
General Hazards
-
Moisture Sensitive: Reacts violently with water to produce hydrochloric acid and the corresponding carboxylic acid.[14]
-
Lachrymator: Irritating to the eyes and respiratory system.[15]
Handling and Storage
-
Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Reactivity Profile
4-Bromo-3-fluorobenzoyl chloride is a strong electrophile at the carbonyl carbon. It will readily undergo nucleophilic acyl substitution with a variety of nucleophiles.
Caption: Reactivity of 4-Bromo-3-fluorobenzoyl chloride.
Spectroscopic Characterization
While a specific spectrum for 4-Bromo-3-fluorobenzoyl chloride is not provided, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[17][18][19]
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
-
¹H NMR Spectroscopy: The aromatic protons will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific coupling patterns will be influenced by the fluorine and bromine substituents.
-
¹³C NMR Spectroscopy: The carbonyl carbon will be observed as a singlet around 165-170 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
4-Bromo-3-fluorobenzoyl chloride is a valuable, albeit not extensively characterized, reagent in medicinal chemistry and organic synthesis. By understanding the properties of its precursor and isomers, and by employing standard protocols for its synthesis and handling, researchers can effectively utilize this compound in their synthetic endeavors. The information presented in this guide provides a solid foundation for its safe and efficient application in the laboratory.
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